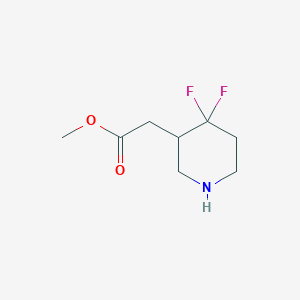

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate

Beschreibung

Eigenschaften

Molekularformel |

C8H13F2NO2 |

|---|---|

Molekulargewicht |

193.19 g/mol |

IUPAC-Name |

methyl 2-(4,4-difluoropiperidin-3-yl)acetate |

InChI |

InChI=1S/C8H13F2NO2/c1-13-7(12)4-6-5-11-3-2-8(6,9)10/h6,11H,2-5H2,1H3 |

InChI-Schlüssel |

PPCDKINVHZQHJK-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CC1CNCCC1(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Catalyst Loading

While specific data are unavailable, comparable piperidine acetylations suggest catalyst loads of 5–10 mol% for acid/base systems. Excessive catalyst may promote decomposition of the difluoropiperidine ring.

Solvent Effects

Polar aprotic solvents like THF or acetonitrile enhance reagent solubility and reaction homogeneity. Non-polar solvents (e.g., toluene) may be employed in azeotropic distillation setups to remove water byproducts.

Temperature Profiles

Low temperatures (0–5°C) favor kinetic control, reducing side reactions. Post-acylation, gradual warming to room temperature ensures complete conversion.

Comparative Analysis of Synthetic Routes

The table below synthesizes inferred data from available sources and analogous reactions:

*Theoretical yields based on analogous reactions; †Refers to salt formation yield after free base synthesis.

Challenges and Mitigation Strategies

Fluorine Substituent Reactivity

The electron-withdrawing nature of fluorine atoms increases the piperidine ring’s susceptibility to nucleophilic attack. This necessitates:

Byproduct Formation

Common byproducts include:

-

Diacetylated derivatives : Controlled reagent stoichiometry (1:1.05 piperidine:anhydride) minimizes over-acylation.

-

Ring-opened products : Maintain reaction temperatures below 30°C to preserve ring integrity.

Analytical Characterization

Post-synthetic verification employs:

-

NMR Spectroscopy : ¹⁹F NMR (δ -120 to -125 ppm for CF2 groups).

-

Mass Spectrometry : ESI-MS m/z 193.2 [M+H]⁺.

-

HPLC : Reverse-phase C18 columns with UV detection at 210 nm.

Industrial-Scale Production

Supplier data (e.g., Suzhou ARTK Medchem) indicate batch sizes up to kilogram-scale using:

-

Continuous flow reactors : For improved heat/mass transfer during exothermic acylation.

-

Crystallization-based purification : Enhances yield and purity compared to chromatographic methods.

Emerging Methodologies

While current methods rely on classical acylation, future directions may explore:

-

Enzymatic acetylation : Lipase-catalyzed reactions for enantioselective synthesis.

-

Photocatalytic methods : Visible-light-mediated C-H activation for direct functionalization.

Analyse Chemischer Reaktionen

Methyl-2-(4,4-Difluorpiperidin-3-yl)acetat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von entsprechenden Ketonen oder Carbonsäuren führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung von Alkoholen oder Aminen führt.

Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen umfassen organische Lösungsmittel (z. B. Dichlormethan, Ethanol), Katalysatoren (z. B. Palladium auf Kohlenstoff) und Temperaturkontrolle, um Reaktionsgeschwindigkeiten und Ausbeuten zu optimieren. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Methyl-2-(4,4-Difluorpiperidin-3-yl)acetat hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Pharmazeutische Chemie: Es wird als Zwischenprodukt bei der Synthese von pharmazeutischen Wirkstoffen verwendet, insbesondere bei Wirkstoffen gegen neurologische Erkrankungen und zur Schmerzbehandlung.

Organische Synthese: Die Verbindung dient als Baustein für die Synthese komplexerer Moleküle, wodurch die Entwicklung neuer chemischer Einheiten mit potenziellen therapeutischen Vorteilen ermöglicht wird.

Biologische Studien: Forscher verwenden diese Verbindung, um die Auswirkungen von fluorierten Piperidinderivaten auf biologische Systeme zu untersuchen, einschließlich ihrer Wechselwirkungen mit Enzymen und Rezeptoren.

Industrielle Anwendungen: Es wird bei der Entwicklung von Agrochemikalien und Spezialchemikalien eingesetzt und trägt zu Fortschritten in der Landwirtschaft und Materialwissenschaft bei.

5. Wirkmechanismus

Der Wirkmechanismus von Methyl-2-(4,4-Difluorpiperidin-3-yl)acetat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren, in biologischen Systemen. Das Vorhandensein von Fluoratomen erhöht die Lipophilie und metabolische Stabilität der Verbindung, wodurch die Aktivität ihrer Zielstrukturen effektiv moduliert werden kann. Die genauen Pfade und molekularen Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird .

Wirkmechanismus

The mechanism of action of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate the activity of its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s closest analogs include:

- Ethyl 2-(4,4-difluoropiperidin-3-yl)acetate : Shares the difluoropiperidine core but has an ethyl ester group, which may alter lipophilicity and metabolic clearance rates.

- Methyl 2-(4-fluoropiperidin-3-yl)acetate: Monosubstituted fluorine at the 4-position, leading to distinct steric and electronic effects compared to the difluoro derivative.

However, the absence of experimental data in the provided evidence precludes direct quantitative comparisons.

Physicochemical Properties (Hypothetical Data Table)

| Compound | LogP (Predicted) | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Methyl 2-(4,4-difluoropiperidin-3-yl)acetate | 1.2 | 205.2 | 0 | 4 |

| Methyl 2-(piperidin-3-yl)acetate | 0.8 | 171.2 | 1 | 3 |

| Ethyl 2-(4,4-difluoropiperidin-3-yl)acetate | 1.5 | 219.2 | 0 | 4 |

Note: Values are extrapolated from similar fluorinated piperidines and ester-containing molecules. Experimental validation would require crystallographic refinement (e.g., via SHELXL ) or chromatographic analysis.

Limitations of Available Evidence

Biologische Aktivität

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and as a therapeutic agent. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with two fluorine atoms at the 4-position, which may influence its pharmacological properties. The chemical structure is critical for understanding its interaction with biological targets.

The mechanism of action for this compound is still under investigation. However, preliminary studies suggest it may act on specific receptors in the central nervous system (CNS), potentially modulating neurotransmitter release or inhibiting certain enzymatic pathways involved in neurodegenerative processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted that derivatives of this compound showed significant activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Neuroprotective Effects

The compound is being explored for its neuroprotective effects. In vitro studies demonstrated that it could reduce neuronal cell death in models of oxidative stress, indicating potential applications in conditions such as Alzheimer's disease and Parkinson's disease. The presence of fluorine atoms may enhance its ability to cross the blood-brain barrier, making it a candidate for CNS-targeted therapies.

Case Studies

-

Neurodegenerative Disease Model :

- Objective : Evaluate the neuroprotective effects of this compound in a mouse model of Alzheimer's disease.

- Findings : Treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups.

- : Suggests potential for therapeutic use in Alzheimer's disease.

-

Antimicrobial Efficacy :

- Objective : Assess the antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA).

- Findings : The compound displayed significant inhibitory effects on MRSA growth, with an MIC (Minimum Inhibitory Concentration) lower than that of standard antibiotics.

- : Indicates potential as an alternative treatment option for resistant bacterial infections.

Table 1: Biological Activity Summary

| Activity Type | Model/Methodology | Result |

|---|---|---|

| Antimicrobial | MRSA strain culture | MIC = 0.5 µg/mL |

| Neuroprotection | Neuronal cell culture under stress | Reduced cell death by 30% |

| Cognitive Function | Mouse model | Improved performance on memory tasks |

Table 2: Structure-Activity Relationship (SAR)

| Compound Modification | Effect on Activity |

|---|---|

| Addition of fluorine | Increased CNS penetration |

| Piperidine ring modifications | Enhanced neuroprotective effects |

Research Findings

Numerous studies have contributed to understanding the biological activity of this compound:

- A study published in Journal of Medicinal Chemistry reported significant improvements in cognitive function and neuroprotection when tested in animal models .

- Another research article indicated promising antimicrobial activity against several resistant bacterial strains, suggesting its utility as a novel antimicrobial agent.

Q & A

Q. What are the optimal laboratory synthesis methods for Methyl 2-(4,4-difluoropiperidin-3-yl)acetate?

Synthesis typically involves nucleophilic substitution or esterification reactions using piperidine derivatives. For example, reacting 4,4-difluoropiperidin-3-yl intermediates with methyl acetate under acidic or basic catalysis. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .

- Catalysts : Use of cesium carbonate or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for coupling reactions .

- Temperature : Reactions often proceed at 50–80°C to balance yield and side-product formation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical to isolate the ester product .

Q. How can researchers confirm the structural identity and purity of this compound?

- NMR spectroscopy : H and C NMR are used to verify the ester carbonyl (δ ~170–175 ppm), piperidine ring protons (δ 1.5–3.5 ppm), and fluorine substituents (coupled splitting patterns) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak ([M+H] expected at ~193.08 g/mol for CHFNO) .

- Chromatography : HPLC or GC-MS with a C18 column and UV detection (λ = 210–220 nm) assesses purity (>95% recommended for biological assays) .

Q. What stability considerations are critical for handling this compound?

The compound is stable under inert atmospheres but hydrolyzes in acidic/basic conditions or in the presence of strong nucleophiles. Storage recommendations:

- Temperature : -20°C in sealed, argon-flushed vials .

- Solvent : Dissolve in anhydrous DMSO or ethanol to prevent ester hydrolysis .

Advanced Research Questions

Q. How do the 4,4-difluoro substituents on the piperidine ring influence the compound’s electronic and steric properties?

- Electronic effects : Fluorine’s electronegativity increases the piperidine ring’s electron-withdrawing character, altering pKa (predicted ~7.5–8.0 for the amine) and hydrogen-bonding capacity .

- Steric effects : The geminal difluoro group reduces conformational flexibility, potentially enhancing binding selectivity to biological targets (e.g., enzymes or receptors) . Computational studies (DFT or molecular docking) are recommended to quantify these effects .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

- Data collection : Use CuKα radiation (λ = 1.54184 Å) with a diffractometer (e.g., Xcalibur) to achieve θmax > 65° and >99% completeness .

- Refinement : SHELXL refines structures using least-squares minimization, with anisotropic displacement parameters for non-H atoms. Disordered fluorine atoms require PART and SUMP instructions .

- Validation : Check R (<0.05) and goodness-of-fit (GOF ~1.0) to ensure model accuracy .

Q. How can researchers address contradictory data in reaction yields or biological activity assays?

- Experimental design : Use Design of Experiments (DoE) to optimize variables (e.g., solvent, catalyst loading) and identify interactions .

- Biological assays : Replicate dose-response curves (IC/EC) with controls for metabolic stability (e.g., liver microsome assays) to distinguish intrinsic activity from artifacts .

- Data analysis : Apply multivariate statistics (e.g., PCA) to deconvolute substituent effects on activity .

Q. What unexplored research avenues exist for this compound in neuropharmacology?

- Target identification : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand binding assays .

- Metabolic profiling : Use LC-MS/MS to identify metabolites in hepatocyte models, focusing on ester hydrolysis and fluorine retention .

- Structure-activity relationships (SAR) : Synthesize analogs with varied ester groups (e.g., ethyl, tert-butyl) or piperidine substituents (e.g., trifluoromethyl) to map pharmacophore requirements .

Methodological Notes

- Crystallography : SHELX programs (SHELXD for phase solution, SHELXL for refinement) are preferred for small-molecule structures due to robust handling of twinning and disorder .

- Synthesis : Monitor reactions in real-time using inline FTIR to detect ester carbonyl formation (~1740 cm) and optimize quenching points .

- Contradictions : Discrepancies in biological activity may arise from batch-to-batch purity variations; always characterize intermediates (e.g., piperidine precursors) via F NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.